Capric acid, diethanolamine salt
Description
Contextualization of Medium-Chain Fatty Acid Derivatives in Organic Chemistry
Medium-chain fatty acids (MCFAs) are carboxylic acids with aliphatic tails of 6 to 12 carbon atoms. fiveable.mewikipedia.org Capric acid, also known as decanoic acid, is a saturated MCFA with the chemical formula CH₃(CH₂)₈COOH. wikipedia.org Derivatives of MCFAs, such as esters and salts, are of considerable interest in organic chemistry due to their unique properties. nih.gov Unlike their long-chain counterparts, MCFA derivatives often exhibit different metabolic and absorption characteristics. fiveable.me In industrial applications, they are used in the manufacturing of lubricants, greases, dyes, and plastics. wikipedia.org The specific length of the carbon chain in MCFAs influences their physical properties, such as melting point and solubility, and the chemical reactivity of their derivatives. consolidated-chemical.com
Significance of Diethanolamine-Derived Compounds in Contemporary Research
Diethanolamine (B148213) (DEA) is a secondary amine and a diol, with the formula HN(CH₂CH₂OH)₂. wikipedia.org Its bifunctional nature, possessing both amine and alcohol groups, makes it a versatile precursor in the synthesis of a wide range of compounds. wikipedia.org Diethanolamine-derived compounds, particularly fatty acid diethanolamides and their salts, are extensively used as emulsifiers, foaming agents, and surfactants in various industrial and consumer products. ebsco.comnih.gov Research into DEA derivatives is driven by the desire to create novel molecules with tailored properties for specific applications, such as enhanced softening agents for textiles and improved demulsifiers for the oil industry. acs.orggoogle.comgoogle.com The reaction of diethanolamine with fatty acids can lead to the formation of amides, and under different conditions, salts. taylorandfrancis.comatlantis-press.com The study of these compounds also includes understanding their environmental fate and interaction with biological systems. ebsco.com
Capric Acid, Diethanolamine Salt: Properties and Synthesis
This compound, with the CAS number 64601-14-5, is the product of the neutralization reaction between capric acid and diethanolamine. lookchem.com This reaction forms an ionic bond between the carboxylate group of capric acid and the protonated amino group of diethanolamine.
Chemical and Physical Properties
The resulting salt, also referred to as decanoic acid, N,N-bis(2-hydroxyethyl)ammonium salt, has a molecular formula of C₁₄H₃₁NO₄ and a molecular weight of approximately 277.40 g/mol . lookchem.com Due to its ionic nature, it exhibits high solubility in polar solvents like water and ethanol (B145695). This property is crucial for its function as a surfactant and emulsifier. chemblink.com
Table 1: Physicochemical Properties of this compound and its Precursors
| Property | This compound | Capric Acid | Diethanolamine |
|---|---|---|---|
| CAS Number | 64601-14-5 lookchem.com | 334-48-5 wikipedia.org | 111-42-2 wikipedia.org |
| Molecular Formula | C₁₄H₃₁NO₄ lookchem.com | C₁₀H₂₀O₂ wikipedia.org | C₄H₁₁NO₂ wikipedia.org |
| Molecular Weight | 277.40 g/mol | 172.268 g/mol wikipedia.org | 105.14 g/mol nih.gov |
| Appearance | - | White crystals wikipedia.org | White solid or colorless, viscous liquid wikipedia.org |
| Melting Point | - | 31.6 °C wikipedia.org | 28 °C wikipedia.org |
| Boiling Point | - | 268.7 °C wikipedia.org | 268.8 °C wikipedia.org |
| Solubility in Water | High | Insoluble consolidated-chemical.comnoaa.gov | Soluble wikipedia.org |
Synthesis
The synthesis of this compound is typically achieved through a direct neutralization reaction. In this process, capric acid is reacted with diethanolamine. The acidic proton of the carboxylic acid group of capric acid is transferred to the basic nitrogen atom of diethanolamine, forming an ammonium (B1175870) carboxylate salt.
The reaction can be represented as: CH₃(CH₂)₈COOH + HN(CH₂CH₂OH)₂ → [CH₃(CH₂)₈COO]⁻[H₂N⁺(CH₂CH₂OH)₂]
It is important to distinguish the salt from the corresponding amide, N,N-bis(2-hydroxyethyl)decanamide (capramide DEA), which is formed through a condensation reaction involving the removal of water, often at higher temperatures. chemspider.comnih.govresearchgate.net The formation of the salt is a straightforward acid-base reaction.
Research Findings and Applications
The primary utility of this compound lies in its surfactant properties. The combination of the hydrophobic ten-carbon tail from capric acid and the hydrophilic head from the diethanolamine salt group allows it to reduce surface tension at interfaces, for example, between oil and water. This makes it a valuable component in formulations requiring emulsification, such as in certain industrial processes and potentially in personal care products. taylorandfrancis.comnih.gov
While specific research focused solely on "this compound" is limited, the properties can be inferred from the well-documented characteristics of its parent molecules and related alkanolamine fatty acid salts. For instance, the antimicrobial properties of capric acid may be retained to some extent in the salt form, making it potentially useful in sanitizing solutions. consolidated-chemical.comchemblink.comregulations.govchemicalbull.com The emulsifying capabilities are a direct result of its amphiphilic structure, a hallmark of fatty acid salts. chemblink.com
Compound Names
Table 2: List of Compound Names
| Compound Name |
|---|
| Capric acid |
| Diethanolamine |
| This compound |
| Decanoic acid |
| N,N-bis(2-hydroxyethyl)ammonium salt |
| N,N-bis(2-hydroxyethyl)decanamide |
| Capramide DEA |
| Lauric acid |
| Myristic acid |
| Palmitic acid |
| Stearic acid |
| Oleic acid |
| Linoleic acid |
| Caprylic acid |
| Triethanolamine |
| Cocamide diethanolamine |
| Lauramide diethanolamine |
| Linoleamide diethanolamine |
| Oleamide diethanolamine |
| Methyl caprate |
| Sodium caprate |
| Nandrolone decanoate |
| Fluphenazine decanoate |
| Bromperidol decanoate |
| Haloperidol decanoate |
| Diacerein |
| Dodecanamide, N,N-bis(2-hydroxyethyl)- |
| Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester |
| 1,3-O-benzylidene glyceryl-2-myristate |
| p-toluenesulfonic acid monohydrate |
| Petroleum ether |
| Sodium chloride |
| N-Methylethanolamine |
| Dimethylethanolamine |
| Diethylethanolamine |
| N,N-Diisopropylaminoethanol |
| Methyl diethanolamine |
| Bis-tris methane |
| Meglumine |
| Diethanolamine fusidate |
| Sodium fusidate |
| Benzoic acid |
| Hexadecyltrimethylammonium hydroxide (B78521) |
| Butyric acid |
| Caproic acid |
| Myristic acid |
| Palmitic acid |
| Progesterone |
| Azone |
| Decyl methyl sulfoxide |
| 2,4-D, alkanolamine salts |
| Hydrochloric acid |
| Sulphuric acid |
| Phosphoric acid |
| Citric acid |
| Lactic acid |
| Zinc acetate |
| Acetic Acid, Zinc Salt |
| Acetic Acid, Zinc (II) Salt |
| Dicarbomethoxyzinc |
| Zinc Diacetate |
| Zinc (II) Acetate |
| Zinc Ethanoate |
| Levulic acid |
| Furfural |
| Trifluoromethanesulfonic acid |
| Acenocoumarol |
| Dicoumarol |
| Rapamide DEA |
Structure
2D Structure
Properties
CAS No. |
64601-14-5 |
|---|---|
Molecular Formula |
C14H31NO4 |
Molecular Weight |
277.40 g/mol |
IUPAC Name |
decanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10(11)12;6-3-1-5-2-4-7/h2-9H2,1H3,(H,11,12);5-7H,1-4H2 |
InChI Key |
ZCNCBFKBQRZZFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Synthetic Methodologies for Capric Acid Diethanolamine Salt
Conventional Amidation and Salt Formation Routes
The formation of Capric Acid Diethanolamine (B148213) Salt, which is structurally a fatty acid diethanolamide, is achieved through two primary conventional pathways: a two-step process involving esterification followed by amidation, or a more direct single-step reaction.
Esterification and Subsequent Amidation Approaches
This synthetic route involves an initial transesterification of a triglyceride source, such as a vegetable oil, to produce fatty acid methyl esters (FAMEs). nih.govarpnjournals.org Coconut oil and palm kernel oil are common feedstocks due to their high content of lauric acid and other fatty acids from which capric acid can be derived or used in a mixture. arpnjournals.org The transesterification is typically catalyzed by an alkali catalyst like potassium hydroxide (B78521). arpnjournals.org
The resulting FAMEs are then reacted with diethanolamine in an amidation process to yield the diethanolamide. nih.govarpnjournals.org This reaction is reversible, with methanol (B129727) being formed as a byproduct. nih.gov To drive the reaction towards the product side and improve conversion rates, the removal of methanol, often through vacuum stripping or inert gas sparging, can be employed as a process intensification strategy. nih.gov This method is significant because it allows for the use of renewable oil sources and can be conducted at milder temperatures compared to direct amidation. nih.govgoogle.com
Direct Reaction of Capric Acid with Diethanolamine
A more direct approach involves the condensation reaction between capric acid and diethanolamine. google.com This process is typically carried out at elevated temperatures, often in the range of 170°C to 250°C. google.comgoogle.com During the reaction, water is formed as a byproduct and is continuously removed to shift the equilibrium towards the formation of the amide product. google.comresearchgate.net
One patented method describes a two-stage condensation. Initially, half of the capric acid is reacted with all the diethanolamine at approximately 190-195°C, leading to the splitting off of water. Subsequently, the remaining capric acid is added and the condensation continues under the same conditions. google.com Another approach utilizes a continuous flow-through reactor under isothermal conditions, which can significantly shorten the synthesis time from hours to minutes depending on the temperature. google.com This direct route is advantageous for its simplicity but requires higher energy input due to the high reaction temperatures.
Influence of Reaction Parameters on Synthesis Efficiency and Product Composition
The efficiency of synthesis and the final product's composition are critically dependent on several reaction parameters. Optimizing these factors is essential for maximizing product yield and purity while minimizing byproducts and unreacted starting materials. google.com
Temperature and Reaction Time Optimization
Temperature and reaction time are interdependent parameters that significantly impact the rate of reaction and product yield.
Direct Amidation: In the direct reaction of capric acid with diethanolamine, high temperatures (170-250°C) are generally required. google.com One study specifies a temperature range of 185-195°C for a batch process lasting several hours. google.com In a continuous flow reactor, the residence time can be as short as 5.5 minutes at 250°C or around 45 minutes at 170°C. google.com
Amidation of Esters: When starting from fatty acid methyl esters, the reaction can proceed at lower temperatures. Studies have shown optimal temperatures ranging from 70-80°C for reactions catalyzed by sodium methoxide (B1231860) to 110°C for processes using heterogeneous catalysts. nih.govrsc.org Enzymatic synthesis allows for even milder conditions, with optimal temperatures around 40°C and reaction times of about 2 hours. nih.govresearchgate.net
The table below summarizes the optimized temperature and time for various synthetic approaches.
| Synthetic Route | Catalyst | Optimal Temperature (°C) | Optimal Reaction Time | Reference |
|---|---|---|---|---|
| Direct Amidation | None/Thermal | 170-250 | 5.5 - 60 minutes | google.com |
| Direct Amidation | None/Thermal | 190-195 | ~2 hours | google.com |
| Amidation of FAME | CaO | 70-75 | 3 hours | rasayanjournal.co.in |
| Amidation of FAME | Sodium Methoxide | 70-80 | Not Specified | nih.gov |
| Enzymatic (from Oil) | Lipozyme | 40 | 2 hours | nih.govresearchgate.net |
| Enzymatic (from Oleic Acid) | Immobile Lipase | 70 | 24 hours | researchgate.net |
Stoichiometric Ratio Effects on Product Yield and Purity
The molar ratio of the reactants—capric acid or its ester to diethanolamine—is a critical factor influencing the conversion efficiency. In many cases, an excess of diethanolamine is used to drive the reaction equilibrium towards the product side, thereby increasing the yield. atlantis-press.com
Research on the synthesis of similar fatty acid diethanolamides has shown that increasing the diethanolamine molar ratio significantly enhances the conversion. For instance, in the amidation of methyl esters, the best conversion was achieved at a methyl ester to diethanolamine mole ratio of 1:5. atlantis-press.com In the aminolysis of triglycerides, the yield increases as the diethanolamine-to-oil molar ratio is raised from 3:1 to 6:1. rsc.org However, an excessively high ratio may not lead to a further significant increase in yield and can complicate the purification process. rsc.org In some solvent-free enzymatic systems, a high diethanolamine to fatty acid molar ratio (e.g., 7:1) is used, where the amine also functions as the solvent. researchgate.net
The following table illustrates the impact of reactant ratios from various studies.
| Reactants | Catalyst | Optimal Molar Ratio (Fatty Acid/Ester : Diethanolamine) | Observation | Reference |
|---|---|---|---|---|
| Fatty Acid Methyl Ester : Diethanolamine | NaOH | 1:5 | The best conversion was achieved at this ratio. | atlantis-press.com |
| Triglyceride Oil : Diethanolamine | Na/Ca(OH)₂ | 1:6 | Yield increased up to this ratio; no significant increase beyond it. | rsc.org |
| Oleic Acid : Diethanolamine | Immobile Lipase | 1:7 | High ratio used as amine also served as a solvent in a solvent-free system. | researchgate.net |
| Triglyceride Oil : Diethanolamine | Lipozyme | 1:5 (g:mmol) | Optimal ratio for enzymatic synthesis. | nih.gov |
| Fatty Acids : Diethanolamine | None/Thermal | 1:(0.9-1.5) | Specified range for a continuous synthesis process. | google.com |
Catalytic Strategies in Diethanolamine Fatty Acid Salt Formation
Catalysts play a crucial role in the synthesis of Capric Acid Diethanolamine Salt by increasing the reaction rate and enabling the use of milder reaction conditions. atlantis-press.com A variety of catalytic systems, including homogeneous, heterogeneous, and enzymatic catalysts, have been employed.
Homogeneous Alkali Catalysts : Sodium hydroxide (NaOH) and sodium methoxide (CH₃ONa) are effective catalysts, particularly for the amidation of fatty acid methyl esters. nih.govatlantis-press.com They are typically used in small concentrations and promote the reaction by activating the reactants. atlantis-press.comarpnjournals.org
Homogeneous Acid Catalysts : p-Toluenesulfonic acid (PTSA) has been used to catalyze the direct amidation of triglyceride-rich oils with diethanolamine at elevated temperatures (~180°C). acs.org PTSA is effective in activating both the ester and carboxylic acid groups present in the oil. acs.org
Heterogeneous Catalysts : Solid catalysts offer the advantage of easy separation from the reaction mixture and potential for reusability. rsc.org Nanocrystalline sodium-doped calcium hydroxide (Na/Ca(OH)₂) and calcium oxide (CaO) have been successfully used for the aminolysis of triglycerides and amidation of FAMEs. rasayanjournal.co.inrsc.org These catalysts have been shown to be highly efficient, allowing for complete conversion even at room temperature with extended reaction times. rsc.orgresearchgate.net
Enzymatic Catalysts : The use of lipases, such as Lipozyme, as biocatalysts represents a green and sustainable approach. nih.govresearchgate.net Enzymatic reactions are highly specific and operate under mild conditions (e.g., 40°C), minimizing energy consumption and the formation of byproducts. nih.govrasayanjournal.co.in This method has been optimized for various vegetable oils to produce fatty acid diethanolamides. nih.govresearchgate.netrasayanjournal.co.in
Role of Alkaline Catalysts (e.g., Sodium Methoxide, Sodium Hydroxide)
Alkaline catalysts are frequently employed to facilitate the amidation reaction between fatty acids, such as capric acid, and diethanolamine. Common catalysts in this class include sodium methoxide (NaOCH₃) and sodium hydroxide (NaOH). These catalysts play a crucial role in accelerating the reaction rate, enabling the synthesis to proceed under less extreme conditions than might otherwise be required.
The mechanism of action for these basic catalysts typically involves the deprotonation of the diethanolamine, increasing its nucleophilicity and thereby promoting its attack on the carbonyl carbon of the fatty acid. This leads to the formation of an intermediate that subsequently eliminates a water molecule to yield the diethanolamide.
Research has demonstrated the effectiveness of these catalysts. For instance, in the synthesis of N-acyl alkanolamides, sodium methoxide has been utilized as a chemical catalyst, noted for being more economical and providing shorter reaction times compared to biochemical catalysts. arpnjournals.org One study on the amidation of fatty acid methyl esters (FAME) from coconut oil with diethanolamine employed a CaO catalyst, a heterogeneous base, to produce alkyl-diethanolamide. rasayanjournal.co.in The concentration of the catalyst can significantly influence the reaction's progress. For example, in the synthesis of diethanolamide from palm oil, the use of a NaOH catalyst was integral to the amidation process. atlantis-press.com Similarly, the synthesis of fatty acid ethanolamides from high oleic sunflower oil was optimized using sodium methoxide as a catalyst. researchgate.net
The selection of the catalyst and the reaction conditions, such as temperature and reactant molar ratios, are critical parameters that are often optimized to maximize the yield and purity of the final product.
Non-Catalytic Approaches and Their Limitations
While catalytic methods are common, the synthesis of fatty acid diethanolamides can also be achieved without the use of a catalyst. google.comgoogle.com These non-catalytic approaches typically rely on elevated temperatures to drive the reaction forward. google.com The direct amidation of fatty acids with diethanolamine can be carried out in a flow-type reactor under isothermal conditions at temperatures ranging from 170-250°C. google.com At temperatures below 170°C, the reaction rate is often too slow to be practical, while temperatures exceeding 250°C can lead to undesirable side reactions, including degradation and oxidation. google.com
Table 1: Comparison of Catalytic and Non-Catalytic Synthesis of Fatty Acid Diethanolamides
| Feature | Catalytic Synthesis | Non-Catalytic Synthesis |
|---|---|---|
| Catalyst | Requires alkaline catalysts (e.g., NaOH, NaOCH₃) arpnjournals.orgatlantis-press.com | No catalyst required google.comgoogle.com |
| Temperature | Generally lower temperatures | High temperatures (170-250°C) google.com |
| Reaction Time | Often shorter arpnjournals.org | Can be longer, dependent on temperature google.com |
| Purity | Can be high with optimized conditions | Risk of by-products at high temperatures google.comgoogle.com |
| Purification | Requires catalyst removal step | Simplified purification google.com |
Advanced Synthetic Techniques for Enhanced Reaction Control
To overcome the limitations of traditional methods, advanced synthetic techniques have been developed to provide better control over the reaction, improve efficiency, and enhance the purity of the resulting capric acid diethanolamine salt.
Microwave-Assisted Synthesis of Fatty Acid Imidazoline Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of fatty acid amide synthesis, microwave irradiation offers significant advantages over conventional heating methods. This technique can drastically reduce reaction times, often from hours to mere minutes, and frequently leads to higher product yields and purity. researchgate.netresearchgate.netalljournals.cn
The synthesis of fatty imidazolines, which are structurally related to fatty acid amides, has been successfully achieved using MAOS. researchgate.netscientific.netscielo.org.mx For example, the reaction of fatty acids with polyamines like diethylenetriamine (B155796) under microwave irradiation has been shown to produce imidazolines in 5-10 minutes with yields of 89-91%, compared to 8-10 hours and 75-80% yield for conventional thermal methods. researchgate.netalljournals.cn This rapid and efficient synthesis is attributed to the direct and uniform heating of the reaction mixture by microwaves.
Solvent-Free Reaction Systems
Conducting reactions without a solvent, often referred to as solvent-free or "neat" conditions, is a key principle of green chemistry. This approach offers several benefits, including reduced environmental impact, lower costs associated with solvent purchase and disposal, and simplified product isolation. researchgate.net
The synthesis of fatty N-alkyl amides has been demonstrated in the absence of a solvent, reacting glycerides directly with amines. google.com This method is lauded for its high conversion rate and the fact that the products may be suitable for use without extensive purification. google.com Another green chemistry approach involves the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst, completely avoiding the use of solvents. researchgate.net Enzymatic synthesis of fatty alkanolamides has also been achieved under solvent-free conditions, although this may require elevated temperatures to maintain the reactants in a liquid state. nih.gov
Table 2: Overview of Advanced Synthetic Techniques
| Technique | Key Advantages | Example Application |
|---|---|---|
| Microwave-Assisted Synthesis (MAOS) | Reduced reaction time, increased yield and purity researchgate.netresearchgate.netalljournals.cn | Synthesis of fatty imidazolines from fatty acids and polyamines researchgate.netscientific.netscielo.org.mx |
| Solvent-Free Reaction Systems | Environmentally friendly, reduced cost, simplified purification google.comresearchgate.net | Direct reaction of glycerides and amines to form fatty amides google.com |
Purification and Isolation of Capric Acid Diethanolamine Salt
Following the synthesis, the purification and isolation of capric acid diethanolamine salt are critical steps to ensure the final product meets the required quality standards. The choice of purification method depends on the synthetic route employed and the nature of the impurities present.
Common impurities can include unreacted starting materials (capric acid and diethanolamine), by-products such as amine esters, and residual catalyst if one was used. google.comscispace.com
Several techniques can be employed for purification:
Washing: The reaction mixture can be washed to remove water-soluble impurities. For instance, a patent describes washing the reaction product with water and propyl carbinol to remove generated glycerol. google.com
Filtration: This is a straightforward method to remove solid impurities, such as a precipitated catalyst. arpnjournals.org
Distillation/Evaporation: Volatile impurities and solvents can be removed by distillation or evaporation, often under reduced pressure. google.comgoogle.com
Crystallization: This technique can be used to obtain highly pure product. One study reported a two-step crystallization process to purify oleoyl (B10858665) ethanolamide. researchgate.net
Chromatography: For high-purity applications, column chromatography can be used to separate the desired amide from other components. scientific.net
Reverse Osmosis: A patent describes the use of reverse osmosis membranes to remove residual diethanolamine from fatty acid diethanolamide surfactants. google.com
The effectiveness of the purification process is often assessed by analytical techniques such as gas chromatography (GC) to determine the content of residual reactants and by-products. google.comscispace.com
Reaction Mechanisms and Chemical Transformations Involving Diethanolamine Fatty Acid Salts
Mechanistic Aspects of the Amidation Reaction Pathway
The formation of fatty acid diethanolamides from capric acid and diethanolamine (B148213) is a significant industrial process. This transformation from the initial salt to the amide is not a simple, single-step reaction but a more complex pathway.
The direct amidation of fatty acids with diethanolamine involves a condensation reaction. Initially, at lower temperatures, the acid-base reaction to form the salt, capric acid, diethanolamine salt, is predominant. As the temperature is elevated, typically between 120°C and 250°C, a condensation reaction occurs where a molecule of water is eliminated, leading to the formation of the corresponding N,N-bis(2-hydroxyethyl)capramide. justia.comgoogle.com The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the amide product. researchgate.netmdpi.com
The mechanism can proceed through the initial formation of the amine salt, which upon heating, loses water to form the amide. google.com Research has shown that the duration of the synthesis is critical; prolonged reaction times can lead to the formation of secondary products and a decrease in the desired diethanolamide content. researchgate.net The process is often catalyzed by acid catalysts, such as sulfuric acid, or alkaline catalysts. nih.govijirset.com The use of catalysts can lower the reaction temperature and improve the reaction rate. ijirset.com
The reaction between a fatty acid methyl ester (FAME) and diethanolamine represents an alternative pathway to diethanolamides. researchgate.netnih.gov This transamidation reaction produces methanol (B129727) as a byproduct, which, being volatile, can be removed to shift the equilibrium towards the product side. researchgate.netnih.gov Kinetic studies on this reaction have been conducted to determine the rate and equilibrium constants, providing valuable data for reactor design and process optimization. nih.gov
Table 1: Amidation Reaction Conditions and Findings
| Reactants | Catalyst | Temperature (°C) | Key Findings |
| Fatty Acids & Diethanolamine | None/Thermal | 120-250 | Water removal is essential to drive the reaction forward. justia.comgoogle.commdpi.com |
| Fatty Acids & Diethanolamine | Sulfuric Acid | 120-160 | The reaction rate is influenced by temperature, with higher temperatures leading to higher conversion. ijirset.com |
| Fatty Acid Methyl Ester & Diethanolamine | Sodium Methoxide (B1231860) | 70-80 | The reaction is reversible, with methanol as a byproduct. researchgate.netnih.gov |
Acid-Base Interactions and Salt Formation Equilibrium
The initial and fundamental interaction between capric acid and diethanolamine is an acid-base reaction. Capric acid, a C10 saturated fatty acid, is a weak acid, while diethanolamine, a secondary amine with two hydroxyl groups, is a weak base. wikipedia.orgwikipedia.org
In an aqueous or protic solvent, capric acid can donate a proton (H⁺) to the nitrogen atom of diethanolamine, forming the caprate anion and the diethanolammonium cation. This results in the formation of the salt, this compound. This neutralization reaction is typically exothermic. nih.gov
The equilibrium of this salt formation is dependent on several factors, including the pKa of capric acid and the pKb of diethanolamine, the solvent system, and the temperature. uml.edumsu.edu The general principle of acid-base equilibria dictates that the reaction will favor the formation of the weaker acid and weaker base. msu.edu In this case, the equilibrium lies towards the formation of the salt, as the fatty acid and the amine are stronger as an acid and a base, respectively, than their conjugate counterparts.
Table 2: Acid-Base Properties of Capric Acid and Diethanolamine
| Compound | Type | Key Property |
| Capric Acid | Weak Acid | Donates a proton from its carboxylic acid group. wikipedia.org |
| Diethanolamine | Weak Base | Accepts a proton at its secondary amine group. wikipedia.org |
Stability and Reactivity Profiles in Diverse Chemical Environments
The stability and reactivity of this compound and related fatty acid diethanolamides are influenced by the chemical environment, including pH, temperature, and the presence of other chemical agents.
Fatty acid diethanolamides are generally considered stable compounds. However, they can be incompatible with strong oxidizing agents, acid halides, and anhydrides. The amide linkage in fatty acid diethanolamides is notably resistant to hydrolysis. nih.gov
In acidic environments, the tertiary amine group in the diethanolamide can be protonated, forming a cationic species. Conversely, in strongly basic conditions, the hydroxyl groups may be deprotonated. The stability is also temperature-dependent. For instance, the direct amidation reaction to form the amide is carried out at elevated temperatures, indicating the thermal stability of the resulting amide under those conditions. google.com However, prolonged heating can lead to the formation of byproducts. researchgate.net
The presence of water can lead to the formation of lamellar phases for some fatty acid diethanolamides, which are stable up to at least 70°C. researchgate.net
Derivatization Reactions and Functional Group Transformations
The functional groups present in this compound and its corresponding amide—namely the hydroxyl groups and the secondary amine (in the salt) or tertiary amide (in the amide)—allow for a variety of derivatization reactions and functional group transformations.
Aminolysis of triglycerides (fats and oils) with diethanolamine is a method to produce fatty acid diethanolamides, which are a type of polyol due to the presence of the two hydroxyl groups. rsc.org This reaction involves the cleavage of the ester bonds in the triglyceride by the amine. The process is typically carried out at elevated temperatures and can be catalyzed. rsc.org The resulting fatty acid diethanolamides can be further reacted to synthesize other polyols.
During the synthesis of fatty acid diethanolamides from fatty acids and diethanolamine, especially under prolonged reaction times or higher temperatures, side reactions can occur leading to the formation of condensation byproducts. researchgate.net One such byproduct identified is 1,4-bis(2-hydroxyethyl)piperazine, which can form from the secondary transformations of diethanolamine and its condensation products with the fatty acid. researchgate.net
The initial condensation product of a fatty acid with diethanolamine is the N,N-bis(2-hydroxyethyl)amide. researchgate.net However, under reaction conditions, this can undergo thermal rearrangement to form the amino ester, which can then be further converted. researchgate.net The characterization of these byproducts is crucial for quality control and to understand the full reaction scope. Techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are used for their identification. researchgate.net Commercial fatty acid diethanolamide products are often mixtures containing the primary amide, unreacted diethanolamine, the diethanolamine salt of the fatty acid, and other byproducts. nih.gov
Advanced Applications in Industrial Chemistry and Materials Science
Surface-Active Properties and Their Industrial Exploitation
The industrial value of capric acid, diethanolamine (B148213) salt is predominantly derived from its function as a surfactant. Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. nih.gov This capability allows for the mixing of otherwise immiscible substances and is exploited in a wide array of industrial processes. Fatty acid alkanolamides, the class to which this salt belongs, are widely produced for their high surface activities and are integral to products requiring detergency, lubrication, and foam control. gerli.com
Emulsification Capabilities in Disperse Systems
An emulsion is a dispersion of one liquid in another immiscible liquid, such as oil in water. Capric acid, diethanolamine salt functions as an effective emulsifying agent, facilitating the formation and stabilization of these systems. Its amphiphilic molecules position themselves at the oil-water interface, reducing the interfacial tension and preventing the dispersed droplets from coalescing. This property is vital in the formulation of a variety of products, from industrial lubricants to agricultural chemical preparations where active ingredients need to be evenly dispersed in a liquid carrier. nih.gov The effectiveness of ethanolamine-based emulsifiers is critical in applications like oil-based drilling fluids, where the stability of the emulsion directly impacts performance. researchgate.net
Foam Enhancement and Stabilization Mechanisms
In many cleaning and personal care products, a rich and stable foam is a desirable characteristic. Fatty acid diethanolamides are frequently employed as foam boosters and stabilizers. When used in conjunction with primary anionic surfactants in formulations like shampoos or detergents, they significantly enhance foaming ability. The mechanism involves the molecules of this compound packing into the foam's liquid film, increasing its viscosity and elasticity. This reinforcement prevents the foam from collapsing too quickly, resulting in a richer, more persistent lather. The addition of diethanolamine derivatives can stabilize cell walls in foams, a property that is carefully controlled to achieve the desired foam structure. researchgate.net
Viscosity Modification in Formulations
The ability to control the thickness or viscosity of a liquid product is crucial for its performance, stability, and consumer appeal. This compound and related fatty acid alkanolamides act as effective viscosity-building and thickening agents. This is particularly evident in surfactant-based systems, where the addition of the alkanolamide in combination with an electrolyte like salt can substantially increase the formulation's viscosity. This thickening effect is a result of changes in the micellar structure of the surfactant solution, leading to greater resistance to flow. This property is leveraged in products such as liquid soaps, shampoos, and industrial cleaners to achieve the desired consistency.
Wetting and Dispersion Characteristics
Wetting is the ability of a liquid to maintain contact with a solid surface, while dispersion is the process of breaking down particles and distributing them throughout a medium. This compound exhibits excellent wetting and dispersing properties due to its ability to lower surface tension. This allows formulations containing it to spread more easily over surfaces and to effectively disperse solid particles, such as pigments or dirt. This characteristic is valuable in industrial cleaners, pigment preparations for paints and inks, and textile processing. gerli.comgoogle.comgoogle.com For instance, in the textile industry, such agents are used to ensure uniform application of dyes and other finishing chemicals. google.com
Role in Corrosion Inhibition Mechanisms and Formulations
The protection of metals from corrosion is a critical concern in numerous industries, including oil and gas, manufacturing, and transportation. Organic compounds containing nitrogen and oxygen atoms, such as this compound, are effective corrosion inhibitors. nih.gov These inhibitors function by adsorbing onto the metal surface to form a protective film that acts as a barrier, isolating the metal from corrosive agents in the environment like water, acids, and salts. mdpi.comdtu.dk
The mechanism is a combination of physical and chemical adsorption, where the polar head of the molecule bonds to the metal surface, while the nonpolar tail forms a hydrophobic layer. nih.govmdpi.com Alkanolammonium salts and alkanolamides are recognized as mixed-type inhibitors, meaning they control both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. mdpi.compeacta.org The effectiveness of these inhibitors is concentration-dependent, with studies on related compounds showing a significant increase in inhibition efficiency with rising concentration. mdpi.compeacta.org For example, research on other alkanolammonium salts has demonstrated high efficiency in protecting carbon steel. mdpi.com
| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Source |
|---|---|---|---|---|---|
| Ethylethanolammonium 4-Nitrobenzoate | Carbon Steel | Saline Solution | 5 × 10⁻³ M | 96% | mdpi.com |
| Diethanolamine (DEA) | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 88.7% | peacta.org |
| Coco Mono Ethanol (B145695) Amide (CMEA) | Mild Steel | 1 M HCl | 0.6163 mM | 99.01% | nih.gov |
Applications in Textile Processing and Auxiliaries
The textile industry utilizes a wide range of chemical auxiliaries to facilitate manufacturing processes and to impart desired qualities to the final product. Fatty acid derivatives, including amides and salts, are essential components in many of these formulations. irispublishers.com this compound and related compounds serve multiple functions in textile processing.
Utility in Metalworking Fluids and Lubricants
In the demanding environment of metalworking, fluids play a crucial role in cooling, lubrication, and corrosion prevention. up.ac.za Fatty acid diethanolamides, including this compound, are valuable components in the formulation of semi-synthetic and synthetic metalworking fluids. atlantis-press.comnih.gov
One of their primary functions in this context is corrosion inhibition. atlantis-press.comnih.gov The compound can form a protective film on the metal surface, creating a barrier against corrosive agents present in the fluid and the environment. This helps to prevent rust and maintain the integrity of both the workpiece and the cutting tools.
Furthermore, the emulsifying properties of this compound contribute to the stability of oil-in-water emulsions, which are common in metalworking fluids. It helps to keep the oil phase finely dispersed in the water phase, ensuring consistent performance. The lubricating properties also contribute to reducing friction at the tool-chip interface, which can lead to improved tool life and surface finish.
Formulation Components in Agricultural Chemicals
The effective delivery of active ingredients is a key challenge in the formulation of agricultural chemicals such as pesticides and herbicides. This compound can serve as a valuable formulation component, particularly as an emulsifier. wikipedia.org
Emulsifiers for Pesticide Formulations
Many active ingredients in pesticides are oil-soluble and need to be applied as a dilute aqueous spray. Emulsifiable Concentrate (EC) formulations are a common way to achieve this. up.ac.zasapub.org These formulations consist of the active ingredient dissolved in a solvent, along with an emulsifier system. When the EC is added to water in the spray tank, the emulsifier facilitates the formation of a stable oil-in-water emulsion, allowing for uniform application.
Dispersing Agents in Agro-Formulations
The efficacy of many agrochemical products, particularly liquid formulations, depends on the uniform distribution of the active ingredient (AI). This compound, and related compounds play a critical role as dispersing agents, ensuring that solid AIs remain suspended and stable in a liquid carrier, often an oil or water base.
In modern agriculture, oil dispersion (OD) formulations are increasingly common. These formulations involve suspending a solid active ingredient, which is insoluble in oil, within an oil phase. googleapis.com A primary challenge in creating stable OD formulations is preventing the agglomeration or flocculation of the AI particles, both during manufacturing (especially during the wet milling process to reduce particle size) and during long-term storage. googleapis.comnouryon.com
Dispersants like fatty acid-alkanolamine derivatives are adsorbed onto the surface of the AI particles, creating a protective barrier. This barrier prevents particles from sticking together, which would otherwise lead to increased viscosity, instability, and poor performance when diluted for spraying. googleapis.com The diethanolamine salt of capric acid provides both an oil-soluble part (the capric acid chain) and a more polar head (the diethanolamine group), enabling it to stabilize particles within the oil medium. nih.gov
Table 1: Example Components in an Oil Dispersion (OD) Agrochemical Formulation
| Component Class | Example Substance | Function | Typical Concentration Range (%) |
| Active Ingredient | Fungicide (e.g., Strobilurin, Triazole) | Pest/Disease Control | 5 - 50 |
| Oil Phase | Modified Vegetable Oil (e.g., Soy Oil) | Carrier Liquid | Varies |
| Dispersant | Ethanolamine Fatty Amides/Salts | Stabilize AI Particles | 5 - 30 |
| Rheological Additive | Attapulgite (Clay-based) | Control Viscosity & Settling | 1 - 20 |
| Emulsifier | Ethoxylated Castor Oil | Enable mixing with water | 3 - 25 |
This table is illustrative, based on data found in agrochemical formulation patents. googleapis.com
Gas Purification Processes (e.g., Acid Gas Removal)
Aqueous solutions of diethanolamine (DEA) are extensively used in the oil and gas industry for "gas sweetening," a process that removes acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural gas and refinery streams. rockchemicalsinc.comwikipedia.orgpsu.edu This process is crucial to prevent corrosion in pipelines, meet sales gas quality specifications, and avoid operational issues like CO₂ freezing in cryogenic processes. wikipedia.orgnih.govnih.gov
The process, known as amine treating, operates on the principle of a reversible acid-base reaction. doe.govmdpi.com
Absorption: Sour gas, rich in H₂S and CO₂, is passed upward through an absorption column where it comes into contact with a downward-flowing aqueous solution of DEA. psu.edu As a weak base, the DEA reacts with the acidic gases, forming a weak chemical bond and capturing them in the solution. doe.gov
Regeneration: The "rich" amine solution, now carrying the acid gases, is heated in a separate regeneration column (stripper). The heat breaks the amine-acid gas bonds, releasing the H₂S and CO₂. doe.gov The "lean," regenerated DEA solution is then cooled and recycled back to the absorption column for continuous use. psu.edu
While the primary active component is DEA, the presence of capric acid in the form of a diethanolamine salt can offer ancillary benefits. Fatty acids and their derivatives can act as corrosion inhibitors, a significant concern in amine treating units. wikipedia.org The salt is water-soluble, and in the aqueous environment of the absorber, it would provide the necessary DEA for the acid gas reaction.
Simulations and operational data from gas sweetening plants provide insight into the optimal conditions for this process.
Table 2: Typical Operating Parameters for CO₂ Removal with Aqueous DEA
| Parameter | Optimal Value/Range | Purpose | Reference |
| Lean Amine Concentration | 15-30 wt% | Maximize absorption without excessive corrosion/viscosity | psu.edunih.gov |
| Absorption Temperature | ~40 °C | Enhance reaction kinetics and absorption efficiency | nih.govnih.gov |
| Regeneration Pressure | 100-110 kPa | Facilitate the release of acid gases | google.com |
| Regeneration Temperature | 170-180 °C | Provide sufficient energy to break amine-gas bonds | google.com |
This data is derived from simulation studies and patents for optimizing and purifying DEA solutions in gas treatment. psu.edunih.govnih.govgoogle.com
Use as Chemical Intermediates and Feedstocks
This compound serves as a valuable chemical intermediate, a building block for synthesizing more complex molecules. Both the capric acid and diethanolamine components of the salt can be starting points for various chemical reactions.
Diethanolamine (DEA) itself is a versatile feedstock. wikipedia.org As a polyfunctional molecule with both a secondary amine and two hydroxyl groups, it can undergo a variety of transformations. basf.com It is a key precursor in the production of:
Morpholine: A heterocyclic compound with applications as a corrosion inhibitor, solvent, and chemical intermediate. wikipedia.org
Diethanolamides: These amides, formed by reacting DEA with fatty acids (like capric acid), are widely used as nonionic surfactants, emulsifiers, and foam stabilizers in detergents and personal care products. nih.govwikipedia.org
Polymer Modifiers: DEA can be incorporated into polymers like epoxy resins and polyurethanes to introduce hydroxyl groups for cross-linking or to create specific end-groups. basf.com
Similarly, capric acid (also known as decanoic acid) is an important fatty acid intermediate. It is a precursor for the synthesis of esters, amides, and other derivatives used as lubricants, plasticizers, and surfactants. google.com Notably, it is a building block in the production of certain types of nylon and polyamides. researchgate.net
The salt form, this compound, offers a convenient, often water-soluble, starting material for reactions where either the fatty acid or the amine functionality is to be modified. For example, it can be directly used in the synthesis of capric diethanolamide, a valuable surfactant.
Environmental Dynamics and Biodegradation Pathways of Alkanolamine Fatty Acid Derivatives
Biodegradation Kinetics and Mechanistic Pathways of Capric Acid Components
Capric acid, diethanolamine (B148213) salt is a salt formed from the reaction of capric acid, a saturated fatty acid, and diethanolamine, a secondary amine and diol. In aqueous environments, it can exist in equilibrium with its constituent components. The biodegradation of the salt, therefore, involves the breakdown of both the fatty acid and the alkanolamine moieties.
The biodegradation of fatty acid alkanolamides, a class of compounds to which Capric Acid, diethanolamine salt belongs, is a critical area of study. These nonionic surfactants are synthesized by reacting a fatty acid or its ester with an alkanolamine. researchgate.net The resulting amide linkage is the primary target for microbial degradation. The kinetics of this degradation can be influenced by the reaction used to produce the amide. For instance, the amidation reaction to produce fatty acid diethanolamide is a reversible, liquid-phase reaction, and the presence of byproducts can affect the final product's stability and biodegradability. acs.org
The mechanistic pathway for the biodegradation of this compound is presumed to involve the enzymatic hydrolysis of the amide bond, releasing capric acid and diethanolamine. This initial cleavage is a critical step, as the individual components are generally more amenable to microbial attack.
Capric Acid Biodegradation: Capric acid, a naturally occurring fatty acid found in animal and vegetable fats, is readily metabolized by a wide range of microorganisms. acs.org It is classified as a substance that is completely biodegradable. acs.org The primary pathway for its degradation is through β-oxidation, a common metabolic process where fatty acids are broken down to produce acetyl-CoA. This process occurs in the mitochondria of eukaryotic cells and the cytoplasm of prokaryotic cells.
Diethanolamine Biodegradation: Diethanolamine is also susceptible to microbial degradation in various environments. researchgate.net Studies have shown that it can be utilized as a sole source of carbon and nitrogen by certain bacteria. nih.gov The degradation pathway for diethanolamine is thought to proceed through oxidation to form intermediates that can then enter central metabolic pathways.
Microbial Degradation in Environmental Compartments
The breakdown of this compound is primarily a biological process mediated by diverse microbial communities in soil and water. The efficiency of this degradation is highly dependent on the presence of adapted microbial populations and the prevailing environmental conditions.
Aerobic Biodegradation Studies
Under aerobic conditions, both components of this compound are effectively degraded. The presence of oxygen allows for the complete oxidation of the organic matter to carbon dioxide and water.
Capric Acid: As a saturated fatty acid, capric acid is readily degraded by soil microorganisms under aerobic conditions. acs.org The rate of degradation is generally rapid, although specific half-life values can vary depending on soil type, temperature, and microbial population density.
Diethanolamine: Diethanolamine is also readily biodegradable under aerobic conditions. In a standard OECD 301F test, which measures biodegradability in an aerobic aqueous medium, diethanolamine showed significant degradation over a 28-day period.
| Time (days) | Degradation (%) |
|---|---|
| 7 | 50 |
| 14 | 80 |
| 28 | 93 |
Data sourced from a study on the ready biodegradability of diethanolamine. nih.gov
Studies on closely related fatty acid diethanolamides, such as cocamide DEA, also indicate a high level of aerobic biodegradability. These compounds are considered to break down into their fundamental components of carbon dioxide and water without producing hazardous waste. acs.org
Anaerobic Transformation Research
The degradation of this compound can also occur in anaerobic environments, such as in sediments, waterlogged soils, and anaerobic digesters. The pathways and rates of degradation under these conditions differ significantly from aerobic processes.
Capric Acid: Under anaerobic conditions, fatty acids like capric acid can be degraded through a process known as anaerobic oxidation, which is often coupled with sulfate (B86663) reduction or methanogenesis. The breakdown products are typically shorter-chain fatty acids, carbon dioxide, and methane.
Diethanolamine: Research has demonstrated that diethanolamine can be degraded anaerobically by certain bacteria. For example, a nitrate-reducing bacterium isolated from river sediments was capable of using diethanolamine as its sole carbon and energy source in the absence of oxygen. researchgate.net In this case, nitrate (B79036) served as the terminal electron acceptor. The study suggested a potential degradation pathway for ethanolamines under these anoxic conditions. researchgate.net
Comparative studies on other non-ionic surfactants, such as alcohol ethoxylates, have shown that anaerobic degradation can be as effective as aerobic degradation for some structures, while others are more recalcitrant. nih.gov For fatty acid esters, their removal efficiency in both anaerobic and aerobic conditions was found to be intermediate between different groups of alcohol ethoxylates. nih.gov
Factors Influencing Environmental Fate
The rate and extent of biodegradation of this compound are not intrinsic properties but are influenced by a combination of the molecule's structure and various environmental parameters.
Influence of Chemical Structure on Biodegradability
The chemical structure of an alkanolamine fatty acid derivative plays a crucial role in its susceptibility to microbial degradation.
Fatty Acid Chain Length and Saturation: Generally, linear, unsubstituted alkyl chains, such as that of capric acid, are readily biodegradable. The presence of branching or unsaturation in the fatty acid chain can influence the rate of degradation.
Substituents on the Alkanolamine: The structure of the alkanolamine moiety also affects biodegradability. Studies on various diethanolamine compounds have shown that substitution on the tertiary hydrogen of the amine group can significantly impact degradation. For example, while diethanolamine and methyl-diethanolamine are degradable, compounds with larger substituents like isopropyl, n-butyl, or t-butyl groups have been found to be biologically recalcitrant. nih.govnih.gov Phenyl and cyclohexyl substitutions also result in poor biodegradability. nih.govnih.gov
| Compound | Biodegradability |
|---|---|
| Diethanolamine | Degradable |
| Methyl-diethanolamine | Degradable |
| Ethyl-diethanolamine | Poorly degradable |
| n-Butyl-diethanolamine | Recalcitrant |
| t-Butyl-diethanolamine | Recalcitrant |
| Phenyl-diethanolamine | Poorly degradable |
Based on findings from biochemical oxygen demand studies. nih.govnih.gov
Environmental Parameters (pH, Temperature, Microbial Population)
The environmental conditions of a particular ecosystem are critical determinants of the fate of this compound.
pH: The pH of the soil or water can significantly affect microbial activity and the bioavailability of the compound. For instance, the hydrolysis of waste sludge, a process involving microbial enzymes, is notably improved under alkaline conditions. Studies on the fermentation of waste activated sludge have shown that an alkaline pH of 10 resulted in the highest accumulation of short-chain fatty acids, indicating enhanced microbial activity. Conversely, acidic conditions can lead to nutrient deficiencies and oxidative stress for microbes, thereby inhibiting degradation.
Temperature: Temperature influences the rate of enzymatic reactions and microbial growth. For the biodegradation of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a compound with ester linkages that can be analogous to those in some fatty acid alkanolamide products, the optimal temperature for degradation by Enterobacter sp. was found to be 30°C. researchgate.netnih.gov The optimal temperature for the activity of the esterase enzyme involved in this degradation was 40°C. researchgate.netnih.gov
Microbial Population: The presence of a diverse and adapted microbial community is essential for efficient biodegradation. Environments with a history of exposure to similar compounds are likely to harbor microorganisms capable of degrading them more rapidly. nih.gov The process of bioaugmentation, which involves introducing specific microbial strains or consortia, can enhance the degradation of recalcitrant compounds. Similarly, biostimulation, the addition of nutrients to stimulate the growth of indigenous degrading microorganisms, can also accelerate the process.
Bioavailability and Potential for Environmental Mobility
This compound is an alkanolamine fatty acid derivative. Its environmental behavior is dictated by the properties of its constituent components: capric acid and diethanolamine. Capric acid, a saturated fatty acid, is naturally occurring in various plant and animal oils and is characterized by low water solubility. regulations.govwikipedia.org Consequently, it is expected to exhibit low mobility in aqueous environments and a tendency to partition to soil and sediment, with an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 87.2. regulations.gov Conversely, diethanolamine is highly soluble in water and is anticipated to reside primarily in the aqueous compartment of the environment. nih.govwikipedia.org
The formation of a salt from these two precursors likely enhances the water solubility of the capric acid component, thereby increasing its potential for environmental mobility compared to the free fatty acid. Predictions based on the Mackay and Paterson unit world model suggest that alkanolamines, in general, will primarily partition to water, with a smaller fraction distributing to the atmosphere and a minimal amount expected to sorb to soil or sediment. nih.gov However, it is important to note that this model may not fully account for all sorption mechanisms of polar compounds, potentially underestimating the true adsorption potential. nih.gov
Methodologies for Assessing Environmental Fate
The environmental fate of chemical substances like this compound is evaluated through a tiered approach of standardized testing protocols.
Ready Biodegradability Screening Tests
Ready biodegradability tests are crucial screening tools used to determine if a chemical has the potential to undergo rapid and ultimate biodegradation in an aerobic aqueous environment. The Organization for Economic Co-operation and Development (OECD) has established a series of these tests, including the DOC Die-Away test, the CO2 Evolution Test (OECD 301B), and the Closed Bottle Test. oecd.orgoecd.org These tests typically run for 28 days, and to be considered "readily biodegradable," a substance must achieve a specific percentage of degradation (e.g., >60% of its theoretical carbon dioxide production) within a 10-day window during the test period. oecd.org
Both parent compounds of the salt are known to be biodegradable. Capric acid is classified as a readily biodegradable substance that is extensively found in nature and rapidly metabolized by microorganisms. regulations.govregulations.gov Similarly, diethanolamine has been shown to be highly susceptible to biodegradation in various environments, including surface waters and wastewater treatment plants. nih.govnih.gov Studies using acclimatized sewage microorganisms have demonstrated significant oxidation of diethanolamine. nih.govtdl.org
For some fatty amine derivatives, challenges such as low bioavailability or toxicity to the microbial inoculum at test concentrations can lead to variable or false-negative results in ready biodegradability tests. researchgate.netnih.gov Methodological adjustments, such as using lower test concentrations or adding silica (B1680970) gel to reduce aqueous phase concentrations, can help to mitigate these issues and provide a more accurate assessment of biodegradability. researchgate.netnih.gov
Simulation Tests for Water and Sediment Environments
To assess the persistence of a substance under more environmentally realistic conditions, simulation tests are conducted. These tests evaluate biodegradation in specific environmental compartments like water and sediment. The OECD provides standardized guidelines for these studies, such as the OECD Test Guideline 308 ("Aerobic and Anaerobic Transformation in Aquatic Sediment Systems") and OECD 307 ("Aerobic and Anaerobic Transformation in Soil"). oecd.org
In an OECD 308 study, the test substance is added to a system containing water and sediment, and its degradation and partitioning are monitored over time. This provides valuable data on the substance's half-life in the total system and its distribution between the water and sediment phases. Given the properties of its components, this compound would be expected to partition between the water column and the sediment, where biodegradation would occur in both compartments.
Computational models and quantitative structure-activity relationships (QSARs) are also employed to predict environmental fate. rsc.org For instance, coarse-grained molecular dynamics simulations can be used to estimate the membrane-water partition coefficient, a key parameter in assessing the ecotoxicity of surfactants. rsc.org
Environmental Monitoring and Compliance Considerations
Effective environmental monitoring is essential to ensure that the use of substances like this compound does not lead to adverse environmental impacts. The fate and concentration of surfactants and their degradation by-products in the environment are influenced by factors such as pH, temperature, and the efficiency of wastewater treatment processes. nih.gov
A variety of analytical techniques are available for the detection and quantification of alkanolamines and their derivatives in environmental matrices. High-performance liquid chromatography (HPLC), often coupled with detectors like evaporative light scattering detectors (ELSD), is a widely used method for analyzing these compounds without the need for complex derivatization steps. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for identifying and quantifying these substances and their transformation products in environmental samples. scispace.com
Regulatory bodies consider the entire lifecycle of a chemical, including its environmental fate and potential for exposure. Based on the low toxicity and high biodegradability of its components, capric acid has been waived for ecological effects data requirements by agencies like the U.S. Environmental Protection Agency. regulations.govregulations.gov The rapid biodegradation of alkanolamines and their low potential for bioaccumulation suggest that their proper use and disposal are unlikely to have a significant adverse impact on the environment. nih.gov
Future Research Trajectories in Alkanolamine Fatty Acid Salt Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of alkanolamine fatty acid salts often involves high temperatures and pressures, leading to potential side reactions and the use of hazardous materials. evonik.comacs.org Future research is increasingly focused on developing greener and more efficient synthetic pathways.
One promising avenue is the use of enzymatic catalysis. Lipases, for instance, can catalyze the amidation of fatty acids with alkanolamines under mild conditions, offering high selectivity and reducing the formation of undesirable by-products. rsc.org The enzymatic synthesis of fatty acid methyl esters is also a well-established field that can be adapted for producing precursors for salt formation. nih.govnih.gov Research into solvent-free reaction conditions, potentially utilizing microwave irradiation, further enhances the sustainability profile by minimizing waste and energy consumption.
Heterogeneous catalysts are also gaining traction. These catalysts, which are in a different phase from the reactants, can be easily separated and recycled, reducing operational costs and environmental impact. rsc.org The development of robust and highly active heterogeneous catalysts for the direct amidation of fatty acids or their esters with diethanolamine (B148213) represents a key research direction. rsc.org A one-pot synthesis using recyclable catalysts for the production of N,N-dimethylalkylamines from fatty acids and their esters has been reported, showcasing the potential for streamlined and sustainable processes. rsc.org
Exploration of Structure-Function Relationships for Tailored Applications
The performance of Capric acid, diethanolamine salt in various applications is intrinsically linked to its molecular structure. Understanding these structure-function relationships is crucial for designing next-generation surfactants with tailored properties. Key structural features influencing functionality include the length and saturation of the fatty acid chain and the nature of the alkanolamine headgroup. researchgate.net
For instance, the C10 chain of capric acid provides a balance of hydrophobic character, influencing properties like critical micelle concentration (CMC) and surface tension reduction. The diethanolamine headgroup, with its hydroxyl groups, contributes to the salt's water solubility and its ability to interact with surfaces. The self-assembly of fatty acids in the presence of amines leads to the formation of various aggregate structures, and the molar ratio of the components is a key parameter governing the colloidal properties of these systems. nih.gov
Future research will likely focus on systematically modifying these structural elements and correlating the changes with performance metrics such as emulsification efficiency, detergency, and corrosion inhibition. For example, studies on amino acid-based surfactants have shown that both the hydrophilic head-group and the hydrophobic tail structure influence their adsorption at interfaces and aggregation in solution. researchgate.net This knowledge can be applied to fine-tune the properties of this compound for specific applications.
Advanced Analytical Methodologies for Trace Component Detection and Characterization
Ensuring the purity and quality of industrial-grade this compound requires sophisticated analytical techniques capable of detecting and quantifying trace components. Residual starting materials, such as unreacted capric acid or diethanolamine, and potential by-products can significantly impact the performance and safety of the final product.
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the separation and identification of fatty amines and their derivatives. researchgate.netnih.gov Ion chromatography is another valuable technique for the determination of alkanolamines in various matrices, including workplace air. researchgate.net For trace analysis, methods involving derivatization to enhance detectability are often employed. acs.org
Future research in this area will focus on developing faster, more sensitive, and more robust analytical methods. This includes the development of new stationary phases for chromatographic columns to improve separation efficiency and the use of advanced mass spectrometry techniques for unambiguous identification of trace impurities. The ability to perform real-time analysis during the manufacturing process is another area of active development, which would allow for better process control and quality assurance.
Computational Chemistry Approaches for Predicting Chemical Behavior and Interactions
Computational chemistry has emerged as a powerful tool for predicting the behavior of molecules and their interactions, offering a cost-effective and efficient alternative to extensive experimental work. nih.govacs.org Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are increasingly being used to study surfactants and corrosion inhibitors. scirp.orgresearchgate.netnih.govdntb.gov.uarsc.orgtandfonline.com
DFT calculations can provide insights into the electronic structure of this compound, helping to predict its reactivity and potential for interaction with different surfaces. scirp.orgresearchgate.netrsc.orgtandfonline.com This is particularly valuable in the context of corrosion inhibition, where the adsorption of the inhibitor molecule onto a metal surface is a key mechanism of protection. scirp.orgresearchgate.netdntb.gov.uarsc.orgtandfonline.com
Molecular dynamics simulations can model the self-assembly of surfactant molecules into micelles and other aggregates in solution. nih.govacs.orgnih.gov This allows for the prediction of important properties like the critical micelle concentration (CMC) and the morphology of the aggregates, which are crucial for understanding the performance of the surfactant in applications such as emulsification and detergency. Future research will focus on developing more accurate force fields and simulation models to better capture the complex behavior of ionic surfactants at high concentrations and in multicomponent systems. nih.govacs.org
Investigation of Emerging Applications in Specialized Industrial Sectors
While this compound and similar compounds are already used in various industries, ongoing research is exploring their potential in new and specialized sectors. evonik.comwhamine.comtaylorandfrancis.com
One of the most promising emerging applications is in the field of drug delivery . The salt's amphiphilic nature makes it a candidate for formulating nanoemulsions, which can encapsulate and deliver lipophilic drugs. nih.govgoogle.comumassmed.edunih.govrsc.org The use of capric acid and its derivatives in creating long-acting injectable drug formulations, known as depot injections, is also an area of interest due to its ability to increase a drug's lipophilicity. vizagchemical.com
In the agrochemical sector, capric acid and its salts have shown potential as herbicides. regulations.govcolostate.edu Their mode of action often involves disrupting the cell membranes of weeds, offering a potentially more environmentally friendly alternative to some synthetic herbicides. colostate.edu
The use of fatty amine derivatives as flotation agents in the mining industry is another area of application. evonik.com These compounds can selectively adsorb onto the surface of specific minerals, facilitating their separation from the ore.
Q & A
Basic: What are the optimal synthesis parameters for capric acid diethanolamine salt, and how can reaction efficiency be validated?
Answer:
The synthesis of alkanolamine salts typically involves a condensation reaction between fatty acids and diethanolamine. For capric acid (C10:0) diethanolamine salt, key parameters include:
- Molar ratio : A 1:2.2 molar ratio of capric acid to diethanolamine may optimize yield, as seen in analogous lauroyl diethanolamine synthesis .
- Temperature : Reactions are often conducted near 160°C to balance reaction rate and thermal degradation risks .
- Catalysts : Orthogonal experiments suggest that catalyst dosage (e.g., acidic catalysts) significantly affects conversion rates .
Validation : Monitor reaction progress via acid value titration or FTIR to track carboxylic acid peak disappearance (~1700 cm⁻¹) .
Advanced: How does the alkyl chain length of capric acid influence the surfactant properties of its diethanolamine salt compared to longer-chain analogs?
Answer:
The C10 chain in capric acid diethanolamine salt impacts critical micelle concentration (CMC) and hydrophile-lipophile balance (HLB):
- CMC : Shorter chains (C10 vs. C18) increase CMC, reducing surface tension reduction efficiency but enhancing solubility in aqueous systems .
- Foaming stability : Compared to lauroyl (C12) or stearic acid (C18) diethanolamine salts, capric acid derivatives may exhibit lower foam stability due to weaker van der Waals interactions .
Methodology : Use pendant drop tensiometry for CMC determination and foam column tests to assess stability under controlled pH and ionic strength .
Basic: What analytical techniques are recommended for confirming the identity and purity of capric acid diethanolamine salt?
Answer:
- FTIR : Confirm ester/amide bond formation (absence of ~1700 cm⁻¹ carboxylic acid peak) and presence of amine N-H stretches (~3300 cm⁻¹) .
- NMR : ¹H NMR can resolve diethanolamine’s ethylene oxide protons (δ 3.4–3.6 ppm) and capric acid’s terminal methyl group (δ 0.8–1.0 ppm) .
- HPLC : Use reverse-phase chromatography with evaporative light scattering detection (ELSD) to quantify unreacted starting materials .
Advanced: What mechanistic insights explain the CO₂ absorption behavior of capric acid diethanolamine salt in comparison to monoethanolamine (MEA)?
Answer:
Diethanolamine (DEA) forms carbamates upon CO₂ absorption, but capric acid’s hydrophobic tail may alter reaction pathways:
- Microsolvation effects : DFT studies suggest DEA’s two hydroxyl groups stabilize zwitterionic intermediates better than MEA, lowering activation energy for carbamate formation .
- Hydrophobic hindrance : The capric acid chain could reduce water accessibility, slowing proton transfer steps. Compare absorption kinetics using stopped-flow spectroscopy under varying humidity .
Basic: How can researchers design experiments to assess the stability of capric acid diethanolamine salt under storage conditions?
Answer:
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC and pH shifts .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track peroxide formation with iodometric titration .
- Data interpretation : Use Arrhenius modeling to extrapolate shelf life under standard conditions .
Advanced: How do formulation variables (e.g., pH, surfactants) affect the pesticidal efficacy of capric acid diethanolamine salt?
Answer:
- pH dependence : The salt’s solubility and ionic state vary with pH, affecting bioavailability. Conduct bioassays at pH 5–9 using buffer systems .
- Synergistic surfactants : Blend with nonionic surfactants (e.g., cocamide DEA) to enhance penetration into hydrophobic cuticles. Use a 3² factorial design to optimize ratios .
Contradiction resolution : Discrepancies in efficacy studies may arise from non-standardized surfactant blends; enforce strict compositional controls .
Basic: What regulatory considerations are critical when using capric acid diethanolamine salt in pesticide formulations?
Answer:
- Toxicology : Submit 21-day dermal toxicity data (e.g., rabbit models) to establish NOAEL (No Observed Adverse Effect Level) .
- Ecotoxicity : Assess aquatic toxicity using Daphnia magna and algal growth inhibition tests (OECD 201/202 guidelines) .
- Documentation : Include stability data (e.g., thermal degradation profiles) and impurity thresholds (<0.1% free diethanolamine) .
Advanced: How can computational modeling predict the interaction of capric acid diethanolamine salt with polymeric matrices in composite materials?
Answer:
- Molecular dynamics (MD) : Simulate salt-polymer interactions (e.g., polyester/zeolite composites) to predict flexural strength and water sorption .
- Parameterization : Use COSMO-RS to estimate solubility parameters and Hansen solubility spheres for compatibility screening .
Validation : Compare predicted vs. experimental tensile modulus via ASTM D638 testing .
Basic: What are the common pitfalls in quantifying diethanolamine residues in capric acid salt preparations?
Answer:
- Matrix interference : Capric acid’s hydrophobicity complicates aqueous extraction. Use solid-phase extraction (SPE) with C18 cartridges and derivatize DEA with dansyl chloride for fluorometric detection .
- Calibration : Prepare DEA standards in the same matrix to account for recovery losses .
Advanced: How can researchers resolve contradictions in reported bioactivity data for capric acid diethanolamine salt across studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
